

# ribociclib succinate IC50 values CDK4 CDK6

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## Compound Focus: Ribociclib Succinate

CAS No.: 1374639-75-4

Cat. No.: S002726

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## Quantitative Data on Ribociclib Potency

The table below summarizes the core inhibitory profile of **ribociclib succinate** from multiple technical sources [1] [2] [3]:

Target	IC50 Value (Cell-Free Assay)	Selectivity Note
CDK4	10 nM	Highly specific; over 1,000-fold less potent against the cyclin B/CDK1 complex.
CDK6	39 nM	Highly specific; over 1,000-fold less potent against the cyclin B/CDK1 complex.

For context, the table below compares ribociclib with other approved CDK4/6 inhibitors, highlighting differences in potency and dosing [4] [5]:

Inhibitor	CDK4 IC50 (nM)	CDK6 IC50 (nM)	Standard Dose (Schedule)
Ribociclib	10	39	600 mg once daily (21 days on/7 days off)
Palbociclib	11	15	125 mg once daily (21 days on/7 days off)

Inhibitor	CDK4 IC50 (nM)	CDK6 IC50 (nM)	Standard Dose (Schedule)
Abemaciclib	2	9.9	150 mg twice daily (continuous)

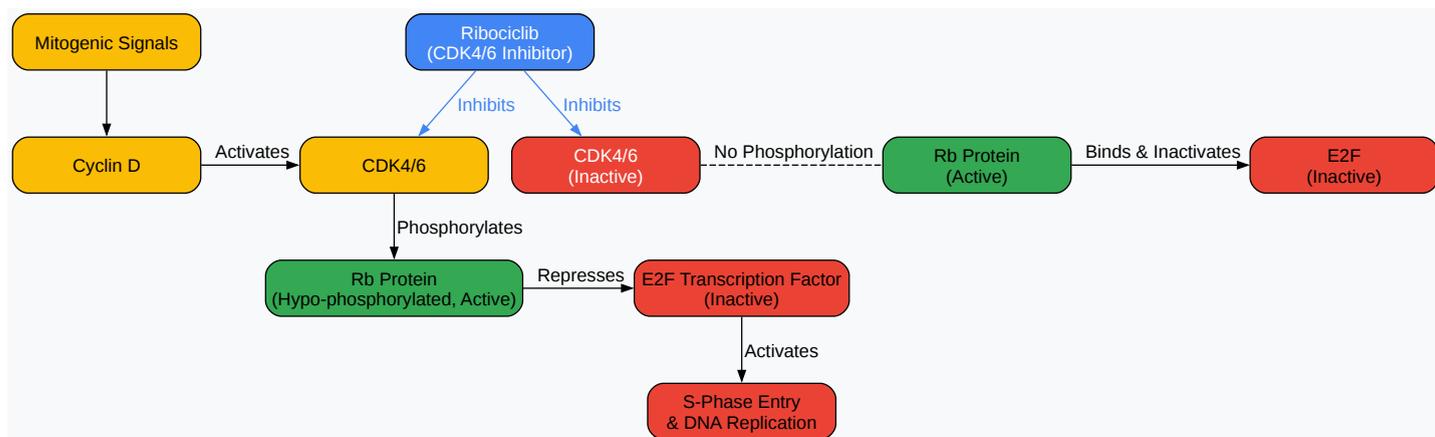
## Key Experimental Protocols & Findings

The following details the methodology from pivotal preclinical studies demonstrating the efficacy of ribociclib.

- **In Vitro Protocol (Neuroblastoma Cell Lines)** [1] [2] [3]:
  - **Cell Lines Used:** A panel of 17 neuroblastoma cell lines, including BE2-C and IMR5.
  - **Treatment:** Cells were treated with Ribociclib across a four-log dose range (**10 nM to 10,000 nM**).
  - **Assay for Growth Inhibition:** Substrate adherent growth was measured to determine the half-maximal inhibitory concentration (IC50). The mean IC50 across the 12 sensitive lines (defined as IC50 < 1  $\mu$ M) was **306  $\pm$  68 nM**.
  - **Cell Cycle Analysis:** Treatment of BE2-C and IMR5 cells resulted in a **dose-dependent accumulation of cells in the G0/G1 phase**. The arrest became statistically significant at concentrations of **100 nM** (p=0.007) and **250 nM** (p=0.01), respectively.
- **In Vivo Protocol (Mouse Xenograft Model)** [1] [2] [3]:
  - **Animal Model:** CB17 immunodeficient mice bearing BE2-C, NB-1643, or EBC1 xenografts.
  - **Dosing Regimen:** Mice were treated once daily with **Ribociclib at 200 mg/kg** or a vehicle control for 21 days.
  - **Tolerability:** The dosing was well-tolerated, with no observed weight loss or signs of toxicity.
  - **Efficacy Outcome:** Tumor growth was **significantly delayed** (p<0.0001) in mice with BE2-C and NB-1643 xenografts during the 21-day treatment period.

## Mechanism of Action Signaling Pathway

Ribociclib exerts its anti-cancer effect by specifically inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which play a critical role in controlling cell cycle progression from the G1 phase to the S phase [4] [6]. The following diagram illustrates this pathway and the point of inhibition by ribociclib.



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The diagram shows that by inhibiting CDK4/6, ribociclib prevents Rb phosphorylation, maintaining it in its active, growth-suppressing state. This halts the cell cycle at the G1 phase, preventing cancer cell proliferation [4] [6].

## Key Considerations for Researchers

- **Salt Form:** The data here is for **ribociclib succinate** (CAS 1374639-75-4), a salt form designed to improve pharmaceutical properties. The active moiety is the ribociclib free base [6].
- **Managing Resistance:** Research indicates that resistance to CDK4/6 inhibitors like ribociclib can develop through mechanisms such as **upregulation of alternative cell cycle regulators (e.g., PLK1, Aurora B)**. Targeting these pathways with additional inhibitors is a promising area of investigation to overcome resistance [7].

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## References

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